Ethanol, 2-[(4-methoxyphenyl)thio]-
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Overview
Description
Ethanol, 2-[(4-methoxyphenyl)thio]- is a chemical compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(4-methoxyphenyl)thio]- typically involves the reaction of 4-methoxythiophenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of Ethanol, 2-[(4-methoxyphenyl)thio]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: Ethanol, 2-[(4-methoxyphenyl)thio]- can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenylthioethanols depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[(4-methoxyphenyl)thio]- is utilized in several fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which Ethanol, 2-[(4-methoxyphenyl)thio]- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Methoxyphenethyl alcohol
- 2-(4-Methoxyphenyl)ethanol
- 4-Methoxyphenylethanol
Comparison: Ethanol, 2-[(4-methoxyphenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical properties compared to its analogs. This thioether group can influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPIUXSQULNPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365037 |
Source
|
Record name | Ethanol, 2-[(4-methoxyphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-19-2 |
Source
|
Record name | Ethanol, 2-[(4-methoxyphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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